molecular formula C20H17Br2NO4S B273688 Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate

Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate

Cat. No. B273688
M. Wt: 527.2 g/mol
InChI Key: XLTNTXSFQBOFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate, also known as BBR 3464, is a novel anti-cancer agent that has shown promising results in preclinical studies. BBR 3464 belongs to the class of benzothiophene derivatives and has a unique mechanism of action that makes it different from other anti-cancer drugs.

Mechanism of Action

Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 exerts its anti-cancer effects by binding to DNA and inducing DNA damage. Unlike other anti-cancer drugs that target rapidly dividing cells, this compound 3464 targets both dividing and non-dividing cells. This compound 3464 binds to DNA in a sequence-specific manner and induces DNA cross-linking, which leads to the formation of DNA adducts. These DNA adducts interfere with DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
This compound 3464 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. This compound 3464 has also been shown to modulate the expression of various genes involved in cancer progression. In addition, this compound 3464 has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 has several advantages for lab experiments. It is a potent anti-cancer agent that has shown promising results in preclinical studies. This compound 3464 has a unique mechanism of action that makes it different from other anti-cancer drugs. However, this compound 3464 has some limitations for lab experiments. It is a complex molecule that requires specialized synthesis methods. In addition, this compound 3464 is highly reactive and can form adducts with other molecules, which can complicate its use in experiments.

Future Directions

There are several future directions for the research on Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464. One direction is the development of new analogs of this compound 3464 that have improved properties, such as increased potency and selectivity. Another direction is the development of new delivery methods for this compound 3464, such as nanoparticles or liposomes, which can improve its bioavailability and reduce its toxicity. Finally, the clinical development of this compound 3464 as an anti-cancer drug is a promising direction for future research.

Synthesis Methods

Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 is synthesized using a multi-step process that involves the reaction of 2-bromoethanol with 2-mercaptobenzothiazole, followed by the reaction of the resulting product with 2-bromobenzoic acid. The final product is obtained by esterification of the carboxylic acid group with ethanol. The synthesis method has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 has been extensively studied for its anti-cancer properties and has shown promising results in preclinical studies. It has been shown to be effective against a wide range of cancer types, including breast, lung, ovarian, and pancreatic cancer. This compound 3464 has also been shown to be effective against cancer cells that are resistant to other anti-cancer drugs. The unique mechanism of action of this compound 3464 makes it a promising candidate for the development of new anti-cancer drugs.

properties

Molecular Formula

C20H17Br2NO4S

Molecular Weight

527.2 g/mol

IUPAC Name

ethyl 2-benzamido-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H17Br2NO4S/c1-2-26-20(25)15-13-8-9-14(22)16(27-11-10-21)17(13)28-19(15)23-18(24)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,23,24)

InChI Key

XLTNTXSFQBOFDJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2OCCBr)Br)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2OCCBr)Br)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.